molecular formula C15H16N2O2 B14590569 N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-32-2

N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide

Cat. No.: B14590569
CAS No.: 61088-32-2
M. Wt: 256.30 g/mol
InChI Key: COBHMUZFVLMGBG-UHFFFAOYSA-N
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Description

N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique furoindole structure, which contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves the reaction of indole derivatives with various reagents. One common method includes the reaction of isatin with diethyl 3-amino-2-cyano-2-pentenedioate in ethanol in the presence of triethylamine (Et3N), resulting in the formation of the desired furoindole compound . The reaction conditions are generally mild, and the process can be carried out without the need for expensive catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process allows for efficient production of the compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity . This inhibition can lead to therapeutic effects, such as antiviral or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the diethyl group, which may enhance its biological activity and specificity compared to other indole derivatives.

Properties

CAS No.

61088-32-2

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N,N-diethyl-4H-furo[3,2-b]indole-2-carboxamide

InChI

InChI=1S/C15H16N2O2/c1-3-17(4-2)15(18)13-9-12-14(19-13)10-7-5-6-8-11(10)16-12/h5-9,16H,3-4H2,1-2H3

InChI Key

COBHMUZFVLMGBG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(O1)C3=CC=CC=C3N2

Origin of Product

United States

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